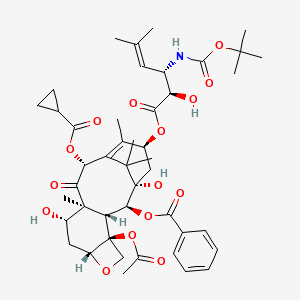

SB-T-1214

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H59NO15 |

|---|---|

分子量 |

853.9 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H59NO15/c1-22(2)18-27(46-40(54)61-41(5,6)7)32(49)39(53)57-28-20-45(55)36(59-38(52)25-14-12-11-13-15-25)34-43(10,29(48)19-30-44(34,21-56-30)60-24(4)47)35(50)33(58-37(51)26-16-17-26)31(23(28)3)42(45,8)9/h11-15,18,26-30,32-34,36,48-49,55H,16-17,19-21H2,1-10H3,(H,46,54)/t27-,28-,29-,30+,32+,33+,34-,36-,43+,44-,45+/m0/s1 |

InChIキー |

WPPTYUSIXLFOKZ-BYOOWSCBSA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=C(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C6CC6 |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C=C(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C6CC6 |

同義語 |

10-(cyclopropylcarbonyl)-3'-dephenyl-3'-(2-methyl-2-propenyl)docetaxel SB T-1214 SB-T-1214 SBT-1214 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-T-1214

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-T-1214 is a novel, second-generation taxoid demonstrating significant preclinical efficacy against a range of malignancies, particularly those exhibiting multi-drug resistance (MDR). Its mechanism of action is multifaceted, combining the classic taxane-induced mitotic arrest with a targeted suppression of cancer stem cell (CSC) populations. This dual-pronged attack overcomes key mechanisms of therapeutic resistance and tumor recurrence, positioning this compound as a promising candidate for further clinical development. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's action.

Core Mechanism of Action: A Dual-Pronged Assault on Cancer

This compound exerts its potent anti-cancer effects through two primary, synergistic mechanisms:

-

Mitotic Arrest through Microtubule Stabilization: As a member of the taxoid family, this compound functions as a potent mitotic poison.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][2]

-

Targeting Cancer Stem Cells via Gene Expression Modulation: A distinguishing feature of this compound is its ability to effectively target the cancer stem cell (CSC) population, which is often responsible for tumor initiation, metastasis, and chemoresistance.[1][2] this compound has been shown to significantly inhibit the expression of key stem cell-related genes and pluripotency factors, including Oct4, Sox2, Nanog, and c-Myc.[1][2] By downregulating these critical self-renewal and pluripotency genes, this compound compromises the ability of CSCs to propagate, leading to a reduction in the tumorigenic potential of the cancer cell population.[1][2]

Quantitative Efficacy

This compound has demonstrated superior potency compared to conventional taxanes, particularly in drug-resistant cancer models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Resistance Phenotype | This compound Effective Concentration | Comparative Potency | Reference |

| HCT116, HT29, DLD-1 (3D Spheroids) | Colon Cancer | - | 100 nM - 1 µM | Induces growth inhibition and apoptosis | [1][2] |

| Drug-Resistant Breast Cancer Cells | Breast Cancer | P-glycoprotein (Pgp) overexpression | Not specified | 2-3 orders of magnitude higher than paclitaxel and docetaxel | [1] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| SCID mice with DLD-1 xenografts | Colon Cancer (Pgp+) | 20 mg/kg x 3 (q3d) | Complete tumor regression in 5/5 mice; tumor growth delay >201 days | [1] |

| SCID mice with DLD-1 xenografts | Colon Cancer (Pgp+) | Paclitaxel (60 mg/kg total dose) | Ineffective | [1] |

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound downregulates stem cell-related genes are an active area of investigation. The inhibition of pluripotency factors such as Oct4, Sox2, and Nanog suggests a potential modulation of key developmental signaling pathways that are often dysregulated in cancer stem cells, such as Wnt/β-catenin, Notch, and Hedgehog.

Caption: Hypothetical signaling pathway for this compound's effect on cancer stem cells.

Experimental Protocols

In Vitro Cytotoxicity Assay in 3D Spheroids

This protocol is adapted from studies evaluating the effect of this compound on colon cancer spheroids.[1][2]

-

Cell Culture and Spheroid Formation:

-

Isolate CD133high/CD44high colon cancer cells using fluorescence-activated cell sorting (FACS).

-

Culture the sorted cells in serum-free Mesenchymal Stem Cell Basal (MSCB) medium on type I collagen-coated plates to promote and maintain the stem-like phenotype.

-

Induce spheroid formation by transferring cells to low-adhesion plates.

-

-

Treatment:

-

Treat the established spheroids with this compound at concentrations ranging from 100 nM to 1 µM for 48 hours.

-

-

Assessment of Viability and Apoptosis:

-

Monitor spheroid growth and morphology using light microscopy.

-

Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

-

Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Caption: Experimental workflow for assessing this compound cytotoxicity in 3D spheroids.

Analysis of Stem Cell Gene Expression by PCR Array

This protocol is based on the methodology used to determine the effect of this compound on stem cell-related gene expression.[1][2]

-

RNA Extraction and cDNA Synthesis:

-

Treat colon cancer spheroids with 100 nM of this compound for 24 hours.

-

Lyse the spheroids and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

PCR Array:

-

Use a commercially available stem cell-specific PCR array (e.g., from SABiosciences) containing primers for a panel of 84 stem cell-related genes.

-

Perform real-time PCR using the synthesized cDNA as a template.

-

-

Data Analysis:

-

Analyze the amplification data to determine the fold-change in gene expression in this compound-treated spheroids compared to untreated controls.

-

Confirm the PCR array results for key genes (e.g., Oct4, Sox2, Nanog, c-Myc) by Western blotting.

-

Overcoming Drug Resistance

A key advantage of this compound is its efficacy against cancer cells that have developed resistance to conventional chemotherapeutics, particularly those that overexpress the P-glycoprotein (Pgp) efflux pump.[1] This suggests that this compound is a poor substrate for Pgp, allowing it to accumulate intracellularly to cytotoxic concentrations even in resistant cells.

Caption: Logical relationship of this compound overcoming Pgp-mediated drug resistance.

Future Directions

The compelling preclinical data for this compound warrant further investigation. Key future directions include:

-

Elucidation of Signaling Pathways: Detailed studies to identify the specific signaling cascades modulated by this compound to suppress cancer stem cell gene expression.

-

Clinical Trials: Progression into Phase I and II clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced and drug-resistant cancers.

-

Combination Therapies: Exploration of synergistic combinations of this compound with other targeted therapies or immunotherapies to further enhance its anti-cancer activity.

Conclusion

This compound represents a significant advancement in taxoid-based chemotherapy. Its dual mechanism of action, combining potent mitotic inhibition with the targeted elimination of cancer stem cells, addresses critical challenges in cancer treatment, including drug resistance and tumor recurrence. The robust preclinical efficacy of this compound underscores its potential as a next-generation therapeutic for a variety of malignancies.

References

- 1. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-T-1214 as a Mitotic Poison in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-T-1214 is a next-generation taxoid compound that has demonstrated significant potential as a mitotic poison for cancer cells, including highly aggressive and drug-resistant phenotypes. As a member of the taxane family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Efficacy Against Cancer Cells

This compound has shown potent cytotoxic activity against a range of cancer cell lines, with a particularly noteworthy efficacy against multidrug-resistant (MDR) cancer cells and cancer stem cells (CSCs).

Quantitative Data on the Efficacy of this compound and its Derivatives

| Compound/Formulation | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| This compound | HCT116, HT29, DLD-1 | Colon Cancer | 100 nM - 1 µM (induces growth inhibition and apoptosis) | [1] |

| This compound | PPT2, PC3MM2 | Prostate Cancer | 1 µM (induces cell death) | [2] |

| NE-DHA-SBT-1214 | Panc02 | Pancreatic Cancer | 215 nM | [3] |

NE-DHA-SBT-1214 is a nanoemulsion formulation of a docosahexaenoic acid conjugate of this compound.

Impact on Cancer Stem Cells

A significant aspect of this compound's therapeutic potential lies in its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Downregulation of Stem Cell-Related Gene Expression

Treatment with this compound has been shown to significantly downregulate the expression of key transcription factors associated with pluripotency and self-renewal in colon cancer stem cells.

| Gene | Function | Effect of this compound | Reference |

| Oct4 | Pluripotency, self-renewal | Downregulation | [1] |

| Sox2 | Pluripotency, self-renewal | Downregulation | [1] |

| Nanog | Pluripotency, self-renewal | Downregulation | [1] |

| c-Myc | Cell proliferation, self-renewal | Downregulation | [1] |

Signaling Pathways

The primary signaling event initiated by this compound is the stabilization of microtubules. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The precise upstream signaling pathways that modulate the expression of stem cell genes in response to this compound-induced microtubule disruption are still under investigation. However, based on the known effects of taxanes and the central role of pathways like PI3K/Akt and MAPK in cancer stem cell survival, a putative signaling network can be proposed.

References

- 1. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer stem cell generation by silenced MAPK enhancing PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a New-Generation Taxoid: A Technical Guide to the Discovery and Synthesis of SB-T-1214

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-T-1214 is a next-generation taxoid that has demonstrated significant potential as a potent anti-cancer agent, particularly against multi-drug resistant (MDR) tumors and cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the semi-synthetic approach to its creation, rooted in the modification of the natural product 10-deacetylbaccatin III. The document summarizes key quantitative data on its potent cytotoxicity and outlines the experimental protocols for its synthesis and biological characterization. Furthermore, it visualizes the core signaling pathway of this compound and the workflows for its evaluation, offering a valuable resource for researchers in oncology and medicinal chemistry.

Discovery and Rationale

The discovery of this compound stems from extensive research efforts to overcome the limitations of first-generation taxanes like paclitaxel and docetaxel, namely the development of drug resistance and significant side effects[1][2]. Research led by Dr. Iwao Ojima at Stony Brook University focused on systematic modifications of the taxane scaffold to develop "third-generation taxoids" with superior efficacy against MDR cancer cells[2][3].

The core rationale behind the design of this compound was to create a molecule that could effectively circumvent the common mechanisms of taxane resistance, such as the overexpression of P-glycoprotein (Pgp) and mutations in β-tubulin[1]. This was achieved through strategic modifications at the C2, C10, and C3' positions of the baccatin core structure[2][3]. This compound emerged as a lead compound from these studies, exhibiting exceptional potency against a broad range of cancer cell lines, including those with well-established drug resistance[1][3].

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process that starts with 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata). The key transformation is the Ojima-Holton lactam coupling reaction , which attaches the crucial C13 side chain to the baccatin core.

The general synthetic strategy involves:

-

Protection of hydroxyl groups on the 10-DAB core.

-

Modification of the C2 and C10 positions of the baccatin scaffold.

-

Coupling of a suitably derivatized β-lactam (the Ojima lactam) to the C13 hydroxyl group of the modified baccatin.

-

Deprotection to yield the final taxoid.

This compound is specifically identified as compound 19 in the seminal publication "Design, Synthesis and Biological Evaluation of New Generation Taxoids"[3].

Experimental Protocol: General Synthesis of this compound (Compound 19)

The following protocol is a generalized representation based on the published synthetic schemes[3]. Specific reaction conditions, yields, and purification methods would be detailed in the supplementary information of the cited literature.

Step 1: Preparation of the Modified Baccatin Core

-

Starting Material: 10-Deacetylbaccatin III (10-DAB).

-

C10 Modification: The C10 hydroxyl group of 10-DAB is acylated. For this compound, this involves the introduction of an isobutyryl group. This is typically achieved by reacting 10-DAB with isobutyric anhydride or isobutyryl chloride in the presence of a base like pyridine or DMAP.

-

C7 Protection: The C7 hydroxyl group is selectively protected, often with a triethylsilyl (TES) group, using TESCl and imidazole.

Step 2: Synthesis of the β-Lactam Side Chain

The synthesis of the specific β-lactam required for this compound involves an asymmetric synthesis to ensure the correct stereochemistry. The Ojima lactam, a key intermediate, is synthesized via a cycloaddition reaction between an imine and a lithium enolate derived from a chiral auxiliary[4]. The N-acyl group on the β-lactam is a t-butoxycarbonyl (Boc) group for the synthesis of this compound.

Step 3: Ojima-Holton Coupling Reaction

-

The modified baccatin from Step 1 is dissolved in a suitable solvent (e.g., THF).

-

A strong base, such as lithium hexamethyldisilazide (LiHMDS), is added at a low temperature (e.g., -40°C) to deprotonate the C13 hydroxyl group.

-

The β-lactam from Step 2 is then added to the reaction mixture. The alkoxide attacks the carbonyl of the β-lactam, leading to the opening of the four-membered ring and the formation of the C13 side chain.

Step 4: Deprotection

The protecting groups (e.g., TES at C7) are removed under appropriate conditions, such as treatment with hydrofluoric acid (HF) in pyridine, to yield the final product, this compound.

Biological Activity and Data

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those that are resistant to paclitaxel.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | Resistance Phenotype | Paclitaxel IC₅₀ (nM) | This compound IC₅₀ (nM) | Reference |

| MCF-7 | Breast | Sensitive | 2.5 | 0.8 | [3] |

| NCI/ADR-RES | Breast | Pgp Overexpression | 1,200 | 10 | [3] |

| DLD-1 | Colon | Pgp Overexpression | >1,000 | 5.0 | [1][3] |

| HCT116 | Colon | Sensitive | N/A | N/A (Effective at 100 nM) | [5] |

| HT29 | Colon | Sensitive | N/A | N/A (Effective at 100 nM) | [5] |

| A2780 | Ovarian | Sensitive | 3.2 | 1.1 | [3] |

| A2780/AD | Ovarian | Pgp Overexpression | 1,500 | 12 | [3] |

| PANC-1 | Pancreatic | MDR | N/A | N/A (Effective) | [3] |

| CFPAC-1 | Pancreatic | MDR | N/A | N/A (Excellent in vivo efficacy) | [3] |

N/A: Specific IC₅₀ values not provided in the search results, but the compound was shown to be effective.

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| DLD-1 Xenograft | Colon | 20 mg/kg, q3d x 3 | Complete tumor regression in 5/5 mice; tumor growth delay >201 days | [6] |

| CFPAC-1 Xenograft | Pancreatic | N/A | Excellent efficacy | [3] |

Mechanism of Action

Similar to other taxanes, the primary mechanism of action of this compound is the stabilization of microtubules, leading to mitotic arrest and apoptosis. However, it exhibits a distinct interaction with tubulin compared to first-generation taxoids[1].

Microtubule Stabilization

This compound promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The resulting mitotic block triggers programmed cell death (apoptosis)[1].

Overcoming Drug Resistance

This compound is a poor substrate for the P-glycoprotein (Pgp) efflux pump, a major cause of multidrug resistance. This allows the drug to accumulate in resistant cancer cells to cytotoxic concentrations[7]. Additionally, it has shown efficacy against cancer cells with β-tubulin mutations, another mechanism of taxane resistance[1].

Targeting Cancer Stem Cells

A significant and distinguishing feature of this compound is its activity against cancer stem cells (CSCs). It has been shown to inhibit the expression of key stem cell-related genes, such as Oct4, Sox2, and Nanog, in colon cancer spheroids[5]. This suggests that this compound can target the root of tumor formation and recurrence, which may explain its long-term efficacy in vivo[5].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or control compounds) for a specified period (e.g., 48-72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases convert MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay

-

Reaction Setup: Purified tubulin is suspended in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl₂) and kept on ice.

-

Compound Addition: this compound or control compounds are added to the tubulin solution in a 96-well plate.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves.

Cancer Stem Cell Spheroid Assay and Gene Expression Analysis

-

CSC Isolation: Cancer stem cells (e.g., CD133high/CD44high) are isolated from cancer cell lines using fluorescence-activated cell sorting (FACS).

-

Spheroid Formation: Isolated CSCs are cultured in serum-free media in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Treatment: Spheroids are treated with this compound for a defined period (e.g., 48 hours).

-

RNA Extraction: Total RNA is extracted from the treated and control spheroids.

-

Gene Expression Analysis: The expression of stem cell-related genes is quantified using quantitative real-time PCR (qRT-PCR) or a PCR array.

-

Data Analysis: The fold change in gene expression in the treated spheroids is calculated relative to the untreated controls.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis

Caption: Semi-synthesis workflow for this compound.

Experimental Workflow: Biological Evaluation

Caption: Biological evaluation workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of taxoid-based chemotherapeutics. Its discovery was driven by a rational design approach to overcome clinical challenges associated with earlier taxanes. The semi-synthetic route, utilizing the Ojima-Holton coupling, provides a viable pathway for its production. The potent in vitro and in vivo activity of this compound, particularly against drug-resistant cancers and cancer stem cells, underscores its potential as a next-generation anti-cancer drug. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic promise.

References

- 1. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 2. abscience.com.tw [abscience.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. Ojima lactam - Wikipedia [en.wikipedia.org]

- 5. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Impact of SB-T-1214 on Cancer Stem Cell Signaling: A Technical Overview

For Immediate Release: December 8, 2025

Stony Brook, NY – The novel taxoid SB-T-1214 has demonstrated significant efficacy in targeting and inhibiting cancer stem cells (CSCs), the subpopulation of tumor cells responsible for initiation, maintenance, and drug resistance. This technical guide provides an in-depth analysis of the compound's effect on CSC signaling pathways, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a new-generation taxoid, exhibits potent cytotoxic activity against cancer stem cells, particularly in colon and prostate cancers.[1][2] Its mechanism of action extends beyond mitotic disruption to include the significant downregulation of a broad range of stem cell-related genes and key pluripotency transcription factors.[1][3][4] This dual action suggests a comprehensive approach to cancer therapy, targeting both the bulk tumor cells and the resilient CSC population.

Mechanism of Action on Cancer Stem Cells

This compound's primary effect on cancer stem cells is the inhibition of their self-renewal and pluripotency. This is achieved through the massive downregulation of genes essential for maintaining the stem cell phenotype.[1][3] The compound has been shown to be particularly effective against CSCs identified by high expression of CD133 and CD44 markers.[1][4]

Effect on Pluripotency Transcription Factors

A single administration of this compound at concentrations of 100 nM to 1 µM for 48 hours leads to a significant downregulation of key pluripotency genes, including Oct4, Sox2, Nanog, and c-Myc.[1][3][4] These transcription factors are crucial for the self-renewal and maintenance of embryonic stem cells and are frequently co-opted by cancer stem cells.[5] The inhibition of these factors by this compound strikes at the core of the CSC self-renewal machinery.

dot

Caption: this compound inhibits key pluripotency factors in cancer stem cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound against Prostate Cancer Stem Cells

| Cell Phenotype | Treatment | Concentration | Duration | Effect |

| CD133high/CD44+/high | This compound | 100 nM - 1 µM | 72 hr | ~60% cell death |

| CD133high/CD44+/high | Paclitaxel | 100 nM - 1 µM | 72 hr | Increased proliferation |

Data sourced from studies on patient-derived PPT2 and metastatic PC3MM2 prostate cancer cells.[2]

Table 2: Effect of this compound on Colon Cancer Spheroids

| Cell Lines | Treatment | Concentration | Duration | Outcome |

| HCT116, HT29, DLD-1 | This compound | 100 nM - 1 µM | 48 hr | Growth inhibition, apoptosis, inhibition of stem cell-related genes |

| HCT116, HT29, DLD-1 | This compound | 100 nM - 1 µM | 48 hr | Inability to form secondary spheroids |

Colon cancer spheroids were induced from purified CD133high/CD44high cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

3D Cancer Spheroid Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

-

Cell Isolation: Isolate CD133high/CD44high cell populations from colon cancer cell lines (HCT116, HT29, DLD-1) using fluorescence-activated cell sorting (FACS).

-

Cell Seeding: Seed the isolated cells in ultra-low attachment plates at a clonal density in serum-free stem cell medium.

-

Spheroid Formation: Allow spheroids to form over a period of 7-10 days.

-

Treatment: Treat the formed spheroids with this compound (100 nM - 1 µM) for 48 hours.

-

Analysis: Analyze the spheroids for growth inhibition, apoptosis, and changes in gene expression. For secondary spheroid formation, dissociate the primary spheroids and re-plate the cells at a clonal density to assess their ability to form new spheroids.

dot

References

- 1. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostate cancer stem cell-targeted efficacy of a new-generation taxoid, SBT-1214 and novel polyenolic zinc-binding curcuminoid, CMC2.24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cancer stem cells for reversing therapy resistance: mechanism, signaling, and prospective agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SB-T-1214: A Novel Second-Generation Taxoid

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SB-T-1214, a promising second-generation taxoid anticancer agent. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, often studied as a conjugate with docosahexaenoic acid (DHA) to enhance its therapeutic index and tumor-targeting capabilities, is a potent microtubule-stabilizing agent. The conjugation with DHA, an omega-3 fatty acid readily taken up by tumor cells, allows for higher concentrations of the cytotoxic payload to be delivered specifically to cancer cells. The active taxoid is released upon cleavage of the ester bond within the cell.

The chemical identity of the DHA-conjugated form, Dha-SB-T-1214, is detailed in the table below.

| Property | Value |

| IUPAC Name | [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[(2R,3S)-2-[(4E,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1] |

| Molecular Formula | C₆₇H₈₉NO₁₆[1] |

| Molecular Weight | 1164.4 g/mol [1] |

| Synonyms | Dha-SB-T-1214, DHA-SBT-1214[1] |

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: disruption of microtubule dynamics leading to mitotic arrest and inhibition of cancer stem cell (CSC) properties.

Mitotic Poison

As a member of the taxoid family, this compound binds to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the cytoskeleton during cell division. The resulting mitotic arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

Inhibition of Cancer Stem Cell-Related Gene Expression

This compound has demonstrated significant activity against cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, maintenance, and drug resistance.[2][3] It achieves this by down-regulating the expression of key stem cell-related transcription factors, including Oct4, Sox2, Nanog, and c-Myc.[2][3] This action disrupts the self-renewal capacity of CSCs, leading to a more durable anti-tumor response.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its formulations.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound/Formulation | Cell Line | Cancer Type | IC₅₀ | Reference |

| DHA-SB-T-1214 Solution | PPT2 | Prostate Cancer | 48 nM | [4] |

| NE-DHA-SBT-1214 | PPT2 | Prostate Cancer | 4 nM | [4] |

| DHA-SB-T-1214 Solution | Panc02 | Pancreatic Cancer | 262 nM | [5] |

| NE-DHA-SBT-1214 | Panc02 | Pancreatic Cancer | 215 nM | [5] |

Table 2: In Vivo Efficacy in DLD-1 Human Colon Cancer Xenografts

| Treatment | Total Dose (mg/kg) | Outcome | Reference |

| This compound | 60 | Complete tumor regression in 5/5 mice | [2] |

| Paclitaxel | 60 | Ineffective | [2] |

Table 3: Pharmacokinetic Parameters of DHA-SB-T-1214 Nanoemulsion in Mice

| Parameter | Value | Reference |

| Drug Loading Efficiency | 97% | [1] |

| Average Oil Droplet Size | ~200 nm | [1] |

| In Vitro Release (48h) | 8% | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a second-generation taxoid, involves a multi-step process starting from a readily available precursor like 10-deacetylbaccatin III. The core strategy involves the protection of reactive hydroxyl groups, selective modification of the C2 and C10 positions of the baccatin core, and subsequent attachment of the modified side chain at C13. The synthesis of the DHA conjugate (DHA-SB-T-1214) is achieved by esterification of the C2'-hydroxyl group of the this compound side chain with docosahexaenoic acid. This process typically utilizes a coupling agent in an appropriate solvent.

3D Colon Cancer Spheroid Culture and Drug Treatment

This protocol is adapted from established methods for generating and treating colon cancer spheroids.

-

Cell Seeding: Suspend colon cancer cells (e.g., HCT116, HT29, or DLD-1) in a serum-free sphere-forming medium supplemented with growth factors. Plate the cells in ultra-low attachment plates at a density that promotes single-cell-derived spheroid formation.

-

Spheroid Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days, allowing spheroids to form.

-

Drug Treatment: Once spheroids have reached a desired size, add this compound or its formulations to the culture medium at concentrations ranging from 100 nM to 1 µM.[2][3]

-

Incubation: Incubate the treated spheroids for 48 hours.

-

Analysis: Assess spheroid viability using a cell viability assay (e.g., CellTiter-Glo® 3D). Spheroids can also be collected for downstream analysis such as western blotting or FACS.

Western Blot Analysis of Stem Cell Markers

This protocol outlines the steps for analyzing the protein expression of Oct4, Sox2, Nanog, and c-Myc in colon cancer spheroids.

-

Protein Extraction: Harvest the spheroids and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Oct4, Sox2, Nanog, and c-Myc overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

References

- 1. Biodistribution and Pharmacokinetic Evaluations of a Novel Taxoid DHA-SBT-1214 in an Oil-in-Water Nanoemulsion Formulation in Naïve and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoemulsion Formulation of a Novel Taxoid DHA-SBT-1214 Inhibits Prostate Cancer Stem Cell-Induced Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of SB-T-1214 in Overcoming Multidrug Resistance in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. Tumors can develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure.[1][2][3][4][5][6] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[6][7] The taxane class of drugs, including paclitaxel and docetaxel, are mainstays in cancer therapy but are susceptible to MDR.[8] This has spurred the development of next-generation taxoids designed to overcome these resistance mechanisms.

SB-T-1214 is a novel, second-generation taxoid that has demonstrated significant potential in overcoming MDR.[9][10] This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to this compound, with a particular focus on its efficacy in multidrug-resistant tumors.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by targeting tubulin polymerization and exhibiting efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells implicated in drug resistance and relapse.[9][10][11]

As a taxoid, this compound is a potent inhibitor of tubulin polymerization, a critical process for cell division.[12][13][14] By disrupting microtubule dynamics, it induces mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[10][11]

Crucially, this compound has shown remarkable activity against MDR tumors, particularly those overexpressing P-gp.[9][10] Its chemical structure allows it to bypass the P-gp efflux pump, leading to sustained intracellular concentrations and potent cytotoxicity in resistant cancer cells.[15]

Furthermore, studies have highlighted the ability of this compound to target and inhibit the growth of cancer stem cells.[9][10][11] It has been shown to down-regulate the expression of key stem cell-related genes, such as Oct4, Sox2, Nanog, and c-Myc, in colon cancer spheroids enriched with drug-resistant tumorigenic cells.[10][11] This suggests that this compound's long-term efficacy may be attributed to its ability to eradicate the very cells responsible for tumor initiation and recurrence.[9][10][11]

To enhance its therapeutic index and tumor-specific delivery, this compound has been conjugated with docosahexaenoic acid (DHA) and formulated into a nanoemulsion (NE-DHA-SBT-1214).[8][16][17][18][19][20] This formulation improves the drug's solubility, stability, and delivery to the tumor site.[20]

Quantitative Data

The following tables summarize the quantitative data from various studies, highlighting the potency of this compound and its formulations in different cancer models.

Table 1: In Vitro Cytotoxicity of DHA-SBT-1214 Nanoemulsion in Pancreatic Cancer Cells

| Cell Line | Treatment Duration | IC50 (nM) | Reference |

| Panc02 | 96 hours | Not explicitly stated, but greater cell death observed at 10 and 100 nM compared to aqueous solutions.[16] | [16] |

Table 2: In Vivo Efficacy of this compound in a Drug-Resistant Human Colon Tumor Xenograft Model (DLD-1, Pgp+)

| Treatment | Total Dose (mg/kg) | Dosing Regimen | Tumor Growth Delay (days) | Complete Regression | Reference |

| Paclitaxel | 60 | 20 mg/kg x 3 (q3d x 3) | Ineffective | 0/5 mice | [9] |

| This compound | 60 | 20 mg/kg x 3 (q3d x 3) | >201 | 5/5 mice | [9] |

Table 3: In Vivo Efficacy of NE-DHA-SBT-1214 in Combination with Anti-PD-L1 Antibody in a Syngeneic Pancreatic Adenocarcinoma Model (Panc02)

| Treatment Group | Finding | Reference |

| NE-DHA-SBT-1214 (10mg/kg) + Anti-PD-L1 | More effective in suppressing tumor growth than gemcitabine. | [16] |

| NE-DHA-SBT-1214 (10mg/kg) | Superior to Abraxane™ (120 mg/kg). | [16] |

| NE-DHA-SBT-1214 (25mg/kg) + Anti-PD-L1 | Significantly inhibited tumor growth. | [16][17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., Panc02) are seeded in 96-well plates at a density of 1 x 10^4 cells per well.[12]

-

Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound or its formulations (e.g., NE-DHA-SBT-1214) for a specified duration (e.g., 48 or 96 hours).[16][19]

-

MTT Incubation: Following treatment, MTT solution (1 mg/mL final concentration) is added to each well, and the plates are incubated for 3 hours at 37°C.[12]

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in DMSO.[12]

-

Absorbance Measurement: The absorbance is measured at 595 nm with a reference wavelength of 630 nm using a microplate reader.[12]

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using software like GraphPad Prism.[19]

In Vivo Tumor Xenograft Model

-

Animal Model: Severe combined immunodeficient (SCID) or BALB/c nude mice are used.[9][12]

-

Tumor Inoculation: Human cancer cells (e.g., DLD-1) are subcutaneously implanted into the mice.[9][16]

-

Treatment Administration: Once tumors reach a palpable size, treatment with this compound, vehicle control, or other chemotherapeutic agents is initiated. The drug is typically administered intravenously (i.v.) following a specific dosing schedule (e.g., q3d x 3, meaning every 3 days for 3 doses).[9]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Toxicity Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.[9]

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumor growth delay and regression are calculated.

Western Blotting

-

Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., stem cell markers, signaling pathway components).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using software like ImageJ and normalized to a loading control (e.g., Histone H3).[16]

Visualizations

Signaling Pathway of this compound in Overcoming Chemoresistance

Caption: Mechanism of this compound in overcoming multidrug resistance.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising next-generation taxoid with the potential to overcome multidrug resistance in a variety of tumors. Its dual mechanism of action, targeting both tubulin polymerization in the bulk tumor population and the self-renewal capacity of cancer stem cells, positions it as a compelling candidate for further preclinical and clinical development. The nanoemulsion formulation, NE-DHA-SBT-1214, further enhances its therapeutic potential by improving drug delivery and efficacy. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat multidrug-resistant cancer.

References

- 1. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MECHANISMS OF MULTIDRUG RESISTANCE AND IMPLICATIONS FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]

- 7. Successful targeting of multidrug-resistant tumors with bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New-generation taxoid this compound inhibits stem cell-related gene expression in 3D cancer spheroids induced by purified colon tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Chem-Master | Facilities [chemmasterint.com]

- 16. DHA-SBT-1214 Taxoid Nanoemulsion and Anti-PD-L1 Antibody Combination Therapy Enhances Anti-Tumor Efficacy in a Syngeneic Pancreatic Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. DHA-SBT-1214 Taxoid Nanoemulsion and Anti-PD-L1 Antibody Combination Therapy Enhances Antitumor Efficacy in a Syngeneic Pancreatic Adenocarcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nanoemulsion Formulation of a Novel Taxoid DHA-SBT-1214 Inhibits Prostate Cancer Stem Cell-Induced Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary In-Vitro Efficacy of SB-T-1214 on Colon Cancer Cell Lines: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SB-T-1214, a novel taxoid, has demonstrated significant pre-clinical anti-tumor activity in in-vitro models of colon cancer. This document synthesizes the available data on the compound's efficacy, focusing on its effects on colon cancer cell lines, particularly cancer stem cell (CSC) enriched populations. Key findings indicate that this compound induces growth inhibition and apoptosis, and notably, down-regulates the expression of critical stem cell-related genes. This suggests a dual mechanism of action: a direct cytotoxic effect on proliferating cancer cells and a targeted disruption of the cancer stem cell niche, which is often responsible for tumor recurrence and drug resistance.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. A significant challenge in its treatment is the hierarchical organization of tumors, which often contain a subpopulation of cancer stem cells (CSCs). These CSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor growth, metastasis, and resistance to conventional therapies. The targeting of this CSC population is therefore a critical goal in the development of novel anti-cancer agents.

This compound is a new-generation taxoid compound. Taxoids are a class of chemotherapy drugs that act as mitotic inhibitors. This whitepaper provides a comprehensive overview of the preliminary in-vitro studies of this compound on colon cancer cell lines, with a particular focus on its impact on CSCs.

Data Presentation

The in-vitro efficacy of this compound has been evaluated against colon cancer cell lines, with a notable focus on three-dimensional (3D) spheroid cultures, which are enriched with cancer stem cells.

Table 1: Cytotoxic Effects of this compound on Colon Cancer Spheroids

| Cell Line | Treatment Concentration | Exposure Time | Effect | Reference |

| HCT116 | 100 nM - 1 µM | 48 hours | Growth inhibition and apoptotic cell death | [1][2] |

| HT29 | 100 nM - 1 µM | 48 hours | Growth inhibition and apoptotic cell death | [1][2] |

| DLD-1 | 100 nM - 1 µM | 48 hours | Growth inhibition and apoptotic cell death | [1][2] |

Table 2: Inhibition of Secondary Spheroid Formation by this compound

| Cell Line | Number of Untreated Cells Seeded | Secondary Spheroids Formed (Control) | Number of Treated Cells Seeded | Secondary Spheroids Formed (this compound Treated) | P-value |

| HCT116 | 1000 | 125 ± 6 | 1000 | 1.5 ± 0.3 | < 0.01 |

| HT29 | 1000 | 75 ± 7 | 1000 | 4 ± 0.6 | < 0.01 |

| DLD-1 | 1000 | 93 ± 6 | 1000 | 3 ± 0.4 | < 0.01 |

Data from dissociated primary spheroid cells treated with this compound.

Table 3: Effect of this compound on Stem Cell-Related Gene Expression in Colon Cancer Spheroids

| Gene | Effect of this compound Treatment | Method of Confirmation |

| Oct4 | Significant down-regulation of expression | PCR Array, FACS, Western Blotting |

| Sox2 | Significant down-regulation of expression | PCR Array, FACS, Western Blotting |

| Nanog | Significant down-regulation of expression | PCR Array, FACS, Western Blotting |

| c-Myc | Significant down-regulation of expression | PCR Array, FACS, Western Blotting |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in-vitro studies of this compound.

Cell Lines and Culture

-

Cell Lines: Human colon adenocarcinoma cell lines HCT116, HT29, and DLD-1 were utilized.

-

Standard Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

Isolation of CD133high/CD44high Cancer Stem Cells

-

Cell Preparation: Adherent cells were harvested using trypsin-EDTA and washed with PBS.

-

Antibody Staining: Cells were incubated with FITC-conjugated anti-human CD44 and PE-conjugated anti-human CD133 antibodies.

-

FACS Sorting: Fluorescence-Activated Cell Sorting (FACS) was performed to isolate the CD133high/CD44high cell population.

3D Spheroid Culture

-

Seeding: FACS-sorted CD133high/CD44high cells were seeded in ultra-low attachment plates.

-

Media: Cells were cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

-

Incubation: Spheroids were allowed to form over a period of 10-14 days.

Cell Viability and Apoptosis Assays

-

Treatment: Colon cancer spheroids were treated with this compound at concentrations ranging from 100 nM to 1 µM for 48 hours.

-

Apoptosis Detection: Apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-

Spheroids were dissociated into single cells.

-

Cells were washed and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added, and cells were incubated in the dark.

-

Analysis was performed using a flow cytometer.

-

Secondary Spheroid Formation Assay

-

Dissociation: Control and this compound-treated primary spheroids were dissociated into single-cell suspensions.

-

Reseeding: An equal number of viable cells from each group were re-seeded into ultra-low attachment plates.

-

Quantification: The number of newly formed secondary spheroids was counted after 10 days.

Gene and Protein Expression Analysis

-

PCR Array: RNA was extracted from treated and untreated spheroids, and a stem cell-specific PCR array was used to analyze the expression of a panel of stemness-related genes.

-

Western Blotting: Protein lysates from spheroids were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Oct4, Sox2, Nanog, and c-Myc, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in-vitro studies of this compound.

Proposed Signaling Pathway of this compound Action on Colon Cancer Stem Cells

Caption: Proposed mechanism of this compound in colon cancer stem cells.

Discussion

The preliminary in-vitro data on this compound is promising. Its ability to induce apoptosis in colon cancer spheroids and, more importantly, to significantly inhibit the formation of secondary spheroids, points towards a potent effect against the cancer stem cell population. The observed down-regulation of key pluripotency-associated transcription factors, including Oct4, Sox2, Nanog, and c-Myc, provides a molecular basis for this effect. These factors are crucial for the maintenance of the stem cell phenotype, and their inhibition likely leads to a loss of self-renewal capacity and subsequent cell death.

The dual mechanism of this compound, combining mitotic inhibition with the targeting of cancer stem cell pathways, represents a significant advantage over conventional chemotherapies that primarily target rapidly dividing cells, often sparing the more quiescent and drug-resistant CSCs.

Future Directions

Further in-vitro and in-vivo studies are warranted to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

-

Identification of Upstream Signaling Pathways: Investigating which signaling pathways (e.g., Wnt, Notch, Hedgehog) are modulated by this compound to cause the observed down-regulation of stem cell transcription factors.

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broader panel of colon cancer cell lines with varying molecular subtypes.

-

In-Vivo Efficacy: Evaluating the efficacy of this compound in patient-derived xenograft (PDX) models of colon cancer to assess its therapeutic potential in a more clinically relevant setting.

-

Combination Therapies: Exploring the synergistic potential of this compound with other standard-of-care chemotherapies and targeted agents for colon cancer.

Conclusion

This compound has demonstrated compelling anti-cancer activity in in-vitro models of colon cancer, particularly against the cancer stem cell population. Its ability to induce apoptosis and inhibit the expression of key stemness genes suggests it is a promising candidate for further pre-clinical and clinical development. The insights from these preliminary studies provide a strong rationale for its continued investigation as a potential novel therapeutic for colorectal cancer.

References

The Therapeutic Potential of SB-T-1214 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, castration-resistant disease. A growing body of evidence suggests that a subpopulation of cancer stem cells (CSCs) is responsible for tumor initiation, metastasis, and the development of therapeutic resistance.[1][2] The limitations of current therapies, including taxanes like paclitaxel and docetaxel, in eradicating these CSCs underscore the urgent need for novel therapeutic agents.[3] SB-T-1214, a new-generation taxoid, has emerged as a promising candidate with potent activity against prostate cancer, particularly targeting the resilient CSC population.[1][2][3][4] This technical guide provides an in-depth analysis of the pre-clinical data on this compound, detailing its therapeutic efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Data Presentation

The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of prostate cancer, demonstrating its superiority over conventional taxanes in targeting cancer stem cells.

In Vitro Cytotoxicity

The cytotoxic effects of this compound were assessed against prostate cancer stem cell-enriched populations (CD133high/CD44+/high) derived from patient-derived PPT2 and metastatic PC3MM2 cell lines.

| Treatment Agent | Cell Line | Concentration Range | Duration | Outcome |

| This compound | PPT2 (CD133high) | 10 nM - 10 µM | 72 hours | Up to 65% cell death[3] |

| PC3MM2 (CD133high) | 10 nM - 10 µM | 72 hours | Up to 60% cell death[4] | |

| Paclitaxel | PPT2 & PC3MM2 (CD133high) | 10 nM - 1 µM | 72 hours | Increased cell proliferation[1][4] |

| PPT2 & PC3MM2 (CD133high) | 10 µM | 72 hours | ~40% cell death |

Notably, lower concentrations of this compound (100 nM - 1 µM) induced higher cytotoxicity in PPT2 cells compared to a 10 µM concentration, suggesting a complex dose-response relationship.[4]

In Vivo Tumor Suppression

The in vivo efficacy of this compound was evaluated in NOD/SCID mice bearing tumor xenografts induced by CD133+ prostate cancer cells.

| Cell Line Xenograft | Treatment Regimen | Outcome |

| PPT2 | 40 mg/kg, weekly | Dramatic suppression of tumor growth. 4 out of 6 tumors showed no viable cells.[1][2][4] |

| PC3MM2 | 40 mg/kg, weekly | Dramatic suppression of tumor growth. 3 out of 6 tumors showed no viable cells.[1][2][4] |

Experimental Protocols

The following sections detail the methodologies employed in the pre-clinical evaluation of this compound.

Cell Lines and Culture

-

Cell Lines: Spontaneously immortalized patient-derived PPT2 cells and the highly metastatic PC3MM2 cell line were used.[1]

-

Cancer Stem Cell Enrichment: The CD133high/CD44high phenotype, characteristic of cancer stem cells, was isolated from the parental cell lines for in vitro and in vivo experiments.[1]

-

Culture Conditions: Cells were cultured on collagen I in a specialized stem cell medium to maintain their undifferentiated state.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Prostate CSC-enriched cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound or paclitaxel (10 nM to 10 µM) for 72 hours.

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm to determine the percentage of viable cells relative to untreated controls.[4]

Sphere-Formation Assay

-

Cell Seeding: Single cells from the CD133+ population of PPT2 and PC3MM2 cells were plated in ultra-low attachment plates.

-

Treatment: Floating spheroids were treated with 1 µM of this compound for 24 hours.

-

Assessment of Clonogenicity: The ability of the surviving cells to form secondary spheroids was evaluated. Untreated spheroids served as a control.[3]

-

Outcome: Cells that survived the this compound treatment were unable to induce secondary spheroids, exhibited significant morphological abnormalities, and underwent delayed cell death within 2-5 days.[1][3]

In Vivo Xenograft Studies

-

Animal Model: Male NOD/SCID mice were used for the xenograft studies.

-

Tumor Implantation: CD133+ PPT2 and PC3MM2 cells were transplanted subcutaneously into the mice.

-

Treatment Initiation: Treatment with this compound commenced when the tumor xenografts reached a volume of over 100 mm3, typically 2-3 weeks post-transplantation.

-

Dosing Regimen: Mice were randomly assigned to treatment groups, including an untreated control group and groups receiving weekly intraperitoneal injections of this compound (e.g., 40 mg/kg).

-

Tumor Monitoring: Tumor development was monitored weekly by measuring tumor volume.

-

Histological Analysis: At the end of the study, residual tumors were excised and examined for the presence of viable cells.[4]

Gene Expression Analysis

-

Method: A stem cell-specific PCR array was utilized to investigate the impact of this compound on the expression of genes related to stemness.

-

Key Findings: Treatment with this compound, particularly in combination with the curcuminoid CMC2.24, led to a significant inhibition of multiple constitutively up-regulated stem cell-related genes, including key pluripotency transcription factors.[1] Furthermore, this combination induced the expression of the tumor suppressor genes p21 and p53, which were not expressed in the untreated CD133high/CD44high cells.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound in prostate cancer stem cells.

Caption: Workflow for in vivo evaluation of this compound in prostate cancer xenograft models.

Conclusion

The pre-clinical data for this compound strongly support its therapeutic potential in prostate cancer, particularly in targeting the cancer stem cell population that drives tumor recurrence and resistance. Its ability to induce apoptosis in CSCs, suppress tumor growth in vivo, and modulate key stem cell and tumor suppressor pathways highlights its promise as a next-generation taxoid. Further investigation into the precise molecular mechanisms linking microtubule stabilization to the observed gene expression changes is warranted. Clinical evaluation of this compound will be crucial to determine its safety and efficacy in patients with advanced prostate cancer.

References

- 1. Prostate Cancer Stem Cell-Targeted Efficacy of a New-Generation Taxoid, SBT-1214 and Novel Polyenolic Zinc-Binding Curcuminoid, CMC2.24 | PLOS One [journals.plos.org]

- 2. Frontiers | Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells [frontiersin.org]

- 3. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 4. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

NE-DHA-SBT-1214 Formulation: A Technical Guide to a Novel Nano-Oncology Platform

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a pressing need for drug delivery systems that can overcome the limitations of conventional chemotherapeutics, such as poor solubility, high systemic toxicity, and the development of multidrug resistance (MDR). This technical guide provides an in-depth overview of NE-DHA-SBT-1214, a novel, next-generation taxoid formulated as an oil-in-water nanoemulsion. This formulation encapsulates DHA-SBT-1214, a conjugate of a potent taxoid (SBT-1214) and docosahexaenoic acid (DHA), within a stable, biocompatible nanocarrier. This document details the formulation's composition and physicochemical properties, elucidates its significant advantages over traditional taxanes, presents preclinical data in a comparative format, outlines key experimental methodologies, and visualizes its proposed mechanism of action and synergistic potential with immunotherapy.

The NE-DHA-SBT-1214 Formulation

NE-DHA-SBT-1214 is a sophisticated drug delivery system designed to enhance the therapeutic index of the potent anti-cancer agent, SBT-1214. The formulation addresses the poor water solubility of the DHA-SBT-1214 conjugate and protects it from premature cleavage of its ester bond by systemic esterases.[1]

The core of the formulation is an oil-in-water nanoemulsion, primarily composed of omega-3-rich fish oil, which serves as a reservoir for the lipophilic DHA-SBT-1214 conjugate.[1][2] The aqueous phase contains a blend of phospholipids and non-ionic surfactants to ensure stability. Key components identified in preclinical formulations include Lipoid E80 (egg phosphatidylcholine), Tween 80 (polysorbate 80), and DSPE-PEG2000, which provides a polyethylene glycol "stealth" coating to the nano-droplets.[3] This composition allows for the creation of stable nano-sized droplets that can be sterile-filtered.[3]

Physicochemical Properties

The physicochemical characteristics of the NE-DHA-SBT-1214 nanoemulsion are critical to its in vivo behavior and efficacy. The formulation is prepared using high-pressure homogenization to achieve a consistent and narrow droplet size distribution.[4]

| Property | Value | Reference(s) |

| Average Droplet Size | ~200 - 228 nm | [3][5] |

| Surface Charge (Zeta Potential) | -20.2 to -27.0 mV | [2] |

| Drug Loading Efficiency | Up to 97% (at 20 mg/mL) | [2][5] |

| Stability | Stable under storage conditions (-20°C and 4°C) | [4] |

Advantages of the NE-DHA-SBT-1214 Formulation

The nanoemulsion formulation of DHA-SBT-1214 offers several distinct advantages over conventional taxane therapies like paclitaxel and docetaxel, as well as albumin-bound paclitaxel (Abraxane®).

-

Enhanced Efficacy Against Resistant Cancers: NE-DHA-SBT-1214 has demonstrated remarkable potency against multidrug-resistant (MDR) solid tumors.[6] The parent compound, SBT-1214, is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[1]

-

Targeting Cancer Stem Cells (CSCs): The formulation has shown significant activity against cancer stem cells, which are often responsible for tumor recurrence and metastasis.[2][7] In preclinical models, viable cells from tumors treated with NE-DHA-SBT-1214 were no longer able to form spheroids, a characteristic of CSCs.[2][7]

-

Improved Tumor Targeting and Drug Residence: The nanoscale of the droplets allows for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2] This leads to higher drug accumulation and prolonged residence time in the tumor microenvironment compared to the drug in a solution form.[1][4]

-

Reduced Systemic Toxicity: The conjugation of SBT-1214 with DHA and its encapsulation within the nanoemulsion are designed to decrease systemic toxicity, a major limitation of conventional taxanes.[1][2]

-

Synergy with Immunotherapy: NE-DHA-SBT-1214 has been shown to increase the expression of PD-L1 on pancreatic tumor cells.[8][9] This immunomodulatory effect enhances the efficacy of anti-PD-L1 checkpoint inhibitors, leading to a significant increase in CD8+ T-cell infiltration into the tumor and a more robust anti-tumor immune response.[8][9]

-

Superior In Vitro and In Vivo Potency: Preclinical studies have consistently shown the superior performance of NE-DHA-SBT-1214 compared to standard-of-care chemotherapies.

| Comparison | NE-DHA-SBT-1214 | Control (Drug Solution/Abraxane®) | Cell/Tumor Model | Reference(s) |

| IC50 | 4 nM | 48 nM (DHA-SBT-1214 solution) | PPT2 Prostate Cancer Cells | [2] |

| Tumor Growth Inhibition | Dramatic suppression | Less effective | Subcutaneous PPT2 Tumor Xenografts | [2][7] |

| Tumor Growth Inhibition | More effective at 10 mg/kg | Less effective (Gemcitabine/Abraxane® at 120 mg/kg) | Panc02 Pancreatic Adenocarcinoma | [9] |

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the evaluation of NE-DHA-SBT-1214, based on published literature.

Preparation of NE-DHA-SBT-1214

This protocol describes a general method for creating the oil-in-water nanoemulsion using high-pressure homogenization.

-

Preparation of the Oil Phase: The DHA-SBT-1214 conjugate is dissolved in omega-3-rich fish oil.

-

Preparation of the Aqueous Phase: Phospholipids (e.g., Lipoid E80), a non-ionic surfactant (e.g., Tween 80), and a PEGylated phospholipid (e.g., DSPE-PEG2000) are dispersed in an aqueous buffer.[3]

-

Formation of a Coarse Emulsion: The oil phase is added to the aqueous phase and subjected to high-speed stirring to form a coarse emulsion.

-

High-Pressure Homogenization: The coarse emulsion is then processed through a high-pressure homogenizer (microfluidizer) for a specified number of cycles to reduce the droplet size to the nanoscale.[4]

-

Characterization: The resulting nanoemulsion is characterized for droplet size and zeta potential (e.g., using a Malvern Zetasizer), drug encapsulation efficiency (via HPLC), and morphology (via Transmission Electron Microscopy).[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cell-killing efficiency of the formulation.

-

Cell Seeding: Cancer cells (e.g., Panc02 or PPT2) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of NE-DHA-SBT-1214, the drug in solution, control nanoemulsions, and other chemotherapeutic agents for a specified duration (e.g., 48 or 96 hours).[7]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 (the concentration of drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical animal study to assess the anti-tumor efficacy of NE-DHA-SBT-1214.

-

Tumor Inoculation: Human or murine cancer cells (e.g., PPT2 or Panc02) are subcutaneously injected into the flank of immunocompromised (e.g., NOD/SCID) or syngeneic (e.g., C57BL/6) mice, respectively.[2][8]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and animals are then randomized into treatment groups (e.g., vehicle control, NE-DHA-SBT-1214, Abraxane®, anti-PD-L1 antibody, combination therapy).

-

Treatment Administration: Treatments are administered intravenously (e.g., weekly) at specified doses.[2][7]

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

-

Post-Treatment Analysis: For some studies, cells from explanted tumors are cultured to assess their clonogenic and sphere-forming capabilities.[2][7] For immunotherapy combination studies, tumors may be analyzed for immune cell infiltration (e.g., CD8+ T-cells) by immunohistochemistry or flow cytometry.[8]

Visualizing Formulation and Mechanism of Action

The following diagrams, created using the DOT language, illustrate the formulation's structure, a typical experimental workflow, and its proposed mechanism of action.

References

- 1. DHA-SBT-1214 Taxoid Nanoemulsion and Anti-PD-L1 Antibody Combination Therapy Enhances Anti-Tumor Efficacy in a Syngeneic Pancreatic Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoemulsion Formulation of a Novel Taxoid DHA-SBT-1214 Inhibits Prostate Cancer Stem Cell-Induced Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biodistribution and Pharmacokinetic Evaluations of a Novel Taxoid DHA-SBT-1214 in an Oil-in-Water Nanoemulsion Formulation in Naïve and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoemulsion formulation of a novel taxoid DHA-SBT-1214 inhibits prostate cancer stem cell-induced tumor growth. | Semantic Scholar [semanticscholar.org]

- 7. Nanoemulsion formulation of a novel taxoid DHA-SBT-1214 inhibits prostate cancer stem cell-induced tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DHA-SBT-1214 Taxoid Nanoemulsion and Anti-PD-L1 Antibody Combination Therapy Enhances Antitumor Efficacy in a Syngeneic Pancreatic Adenocarcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of SB-T-1214 on Pluripotency Gene Expression in Colon Cancer Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of cancer stem cells (CSCs) as a key driver of tumor initiation, progression, and therapeutic resistance has necessitated the development of novel therapeutic agents that can specifically target this resilient cell population. The pluripotency-associated transcription factors Oct4, Sox2, and Nanog are critical for maintaining the self-renewal and undifferentiated state of both embryonic stem cells and CSCs. This technical guide delves into the impact of SB-T-1214, a new-generation taxoid, on the expression of these core pluripotency genes in colon CSCs. We provide a comprehensive summary of the quantitative data, detailed experimental methodologies from key studies, and visual representations of the associated signaling pathways and experimental workflows. This document serves as a resource for researchers and drug development professionals investigating CSC-targeted therapies.

Introduction

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate into the heterogeneous cell types that constitute the bulk of the tumor. The expression of the core pluripotency transcription factors Oct4, Sox2, and Nanog is fundamental to the maintenance of this CSC phenotype. The dysregulation of these genes is linked to tumor progression, metastasis, and resistance to conventional cancer therapies.

This compound is a novel taxoid compound that has demonstrated significant efficacy against drug-resistant cancer cells. Unlike traditional taxanes that primarily target proliferating cells, this compound has shown promise in targeting the CSC population. This guide focuses on the specific effects of this compound on the expression of Oct4, Sox2, and Nanog in colon CSCs, providing a technical foundation for further research and development in this area.

Data Presentation: The Effect of this compound on Pluripotency Gene Expression

The following table summarizes the quantitative and qualitative effects of this compound on the expression of the pluripotency-associated genes Oct4, Sox2, and Nanog in colon cancer stem cells, as determined by PCR array, Fluorescence-Activated Cell Sorting (FACS), and Western blot analysis[1].

| Gene | Cell Lines | This compound Concentration | Treatment Duration | Method of Analysis | Observed Effect on Expression | Reference |

| Oct4 | HCT116, HT29, DLD-1 | 100 nM - 1 µM | 48 hours | PCR Array, FACS, Western Blot | Significant down-regulation | [1] |

| Sox2 | HCT116, HT29, DLD-1 | 100 nM - 1 µM | 48 hours | PCR Array, FACS, Western Blot | Significant down-regulation | [1] |

| Nanog | HCT116, HT29, DLD-1 | 100 nM - 1 µM | 48 hours | PCR Array, FACS, Western Blot | Significant down-regulation | [1] |

Note: The referenced study reported a "massive inhibition" and "significant down-regulation" of these genes. Specific fold-change values from the PCR array were not explicitly provided in the primary publication.

Experimental Protocols

The following sections detail the key experimental methodologies utilized to assess the impact of this compound on pluripotency gene expression in colon CSCs.

Cell Lines and Culture

-